3-Furoic acid, tetrahydro-4-methylene-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furoic acid, tetrahydro-4-methylene-5-oxo- is a chemical compound with the molecular formula C6H6O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furan ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable aldehyde with a diene in the presence of a catalyst can lead to the formation of the furan ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Furoic acid, tetrahydro-4-methylene-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
3-Furoic acid, tetrahydro-4-methylene-5-oxo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furoic acid, tetrahydro-4-methylene-5-oxo- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-3-furoic acid: Another furan derivative with similar structural features.
4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid: A compound with a similar furan ring structure but different substituents.
Uniqueness
3-Furoic acid, tetrahydro-4-methylene-5-oxo- is unique due to its specific substituents and the resulting chemical properties
Properties
CAS No. |
93913-58-7 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h4H,1-2H2,(H,7,8) |
InChI Key |
WRYOVLZFCPKDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(COC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.